3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with a unique structure that includes hydroxyphenyl, hydroxypropyl, and methylbutoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves multiple steps, including the formation of the pyrrolo[3,4-c]pyrazol core and subsequent functionalization with hydroxyphenyl, hydroxypropyl, and methylbutoxyphenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, coatings, or catalysts.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one include other pyrrolo[3,4-c]pyrazol derivatives with different substituents on the aromatic rings or the pyrazol core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H29N3O4 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H29N3O4/c1-16(2)11-14-32-18-8-5-7-17(15-18)24-21-22(19-9-3-4-10-20(19)30)26-27-23(21)25(31)28(24)12-6-13-29/h3-5,7-10,15-16,24,29-30H,6,11-14H2,1-2H3,(H,26,27) |
InChI Key |
PNULKKUDTJYQIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=CC=CC=C4O |
Origin of Product |
United States |
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